molecular formula C21H26N4O2S B10943733 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide

Cat. No.: B10943733
M. Wt: 398.5 g/mol
InChI Key: JXVLFGHEESKOFP-UHFFFAOYSA-N
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Description

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)acetohydrazide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core and a tricyclodecylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives and tricyclodecylidene acetohydrazide. The reaction conditions may vary, but common steps include condensation reactions, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Potential therapeutic applications include drug development, where the compound’s bioactivity is explored for treating various diseases.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions, which can alter the activity of the target molecules and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Tricyclodecylidene Derivatives: Compounds with tricyclodecylidene moieties but different core structures.

Uniqueness

2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)acetohydrazide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-adamantylideneamino)-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C21H26N4O2S/c1-2-3-16-9-17-20(28-16)22-11-25(21(17)27)10-18(26)23-24-19-14-5-12-4-13(7-14)8-15(19)6-12/h9,11-15H,2-8,10H2,1H3,(H,23,26)

InChI Key

JXVLFGHEESKOFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN=C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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